molecular formula C14H15IN2 B12937839 9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide CAS No. 59715-32-1

9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide

Cat. No.: B12937839
CAS No.: 59715-32-1
M. Wt: 338.19 g/mol
InChI Key: WBSDEAWEKQULEL-UHFFFAOYSA-M
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Description

Structural Classification Within Pyridoindole Derivatives

The compound belongs to the pyridoindole class, characterized by a fused bicyclic system of pyridine and indole rings. Key structural features include:

  • Pyrido[2,3-b]indole core : A planar aromatic system with π-conjugation across both rings, enabling intercalation with biological macromolecules like DNA.
  • Substituents :
    • A 9-ethyl group, which increases lipophilicity and influences binding interactions.
    • A 1-methyl group, contributing to steric effects and electronic modulation.
  • Quaternary nitrogen : The positively charged N1 atom forms an iodide salt, enhancing aqueous solubility compared to neutral β-carbolines.

Structurally analogous β-carbolinium salts, such as 2-aryl-9-methyl-β-carbolinium bromides, exhibit similar electronic profiles due to their cationic nature. For example, molecular docking studies show that the β-carboline moiety interacts with aromatic residues in acetylcholinesterase (Trp86, Tyr337) via π-π stacking.

Table 1: Structural Comparison of Selected β-Carbolinium Salts

Compound Core Structure R1 R2 Counterion Biological Activity (IC₅₀)
9-Ethyl-1-methyl derivative Pyrido[2,3-b]indole Ethyl Methyl Iodide Under investigation
B33 β-Carboline 2',4'-diBr Methyl Bromide 0.11 μM (AChE inhibition)
16l β-Carboline 4-ClBn 4-MeO Bromide 3.16–7.93 μM (anticancer)

Historical Context of β-Carboline-Related Alkaloid Research

β-Carbolines, the parent class of this compound, have been studied since the 19th century. Key milestones include:

  • Early isolation : Harmane and norharmane were first isolated from Peganum harmala in 1841, revealing sedative properties.
  • Pharmacological expansion : By the 1970s, synthetic β-carbolines like pinoline were linked to monoamine oxidase inhibition, spurring interest in neurodegenerative disease research.
  • Quaternary derivatives : The 2010s saw advances in N-alkylated β-carbolinium salts, which showed enhanced bioactivity due to improved membrane permeability. For instance, 9-methyl-β-carbolinium bromides demonstrated acetylcholinesterase inhibition comparable to galantamine (IC₅₀ = 0.79 μM vs. 0.11–0.76 μM).

Recent studies on 9-ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide build upon this legacy, exploring its potential as a dual-function agent in enzymology and oncology.

Significance in Heterocyclic Chemistry

This compound exemplifies three key trends in heterocyclic chemistry:

  • Diversity-oriented synthesis : The pyridoindole scaffold supports regioselective modifications. For example, bromination at C3 or C4 enables further functionalization for structure-activity relationship studies.
  • Quaternary nitrogen utility : Alkylation at N1 converts neutral β-carbolines into cationic species, which exhibit:
    • Improved solubility in polar solvents.
    • Enhanced binding to anionic biological targets (e.g., DNA phosphates, enzyme active sites).
  • Industrial applications : Automated flow reactors enable scalable production of analogues, as demonstrated in the synthesis of 2-aryl-9-methyl-β-carbolinium bromides.

Mechanistic insights :

  • In anticancer studies, β-carbolinium salts like 16l induce apoptosis via PARP1 cleavage and tubulin polymerization inhibition.
  • Anti-acetylcholinesterase activity correlates with substituent electronegativity; para-bromo groups on the D-ring increase binding affinity by 40% compared to methoxy groups.

Properties

CAS No.

59715-32-1

Molecular Formula

C14H15IN2

Molecular Weight

338.19 g/mol

IUPAC Name

9-ethyl-1-methylpyrido[2,3-b]indol-1-ium;iodide

InChI

InChI=1S/C14H15N2.HI/c1-3-16-13-9-5-4-7-11(13)12-8-6-10-15(2)14(12)16;/h4-10H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

WBSDEAWEKQULEL-UHFFFAOYSA-M

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1[N+](=CC=C3)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Pyridine Ring Fusion: The indole core is then fused with a pyridine ring. This can be achieved through cyclization reactions involving appropriate precursors.

    Alkylation: The introduction of the ethyl and methyl groups is done through alkylation reactions. For instance, ethylation can be performed using ethyl iodide in the presence of a base, while methylation can be achieved using methyl iodide.

    Iodide Ion Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodide counterion in this compound facilitates nucleophilic displacement reactions. For example:

  • Aminolysis : Under basic conditions, the iodide can be replaced by amines. In structurally related pyridoindole iodides, base-mediated aminolysis yields N-substituted derivatives . For instance, ethyl 9H-pyrido[3,4-b]indole-3-carboxylate iodides undergo nucleophilic attack by primary or secondary amines to form carboxamides .

Reaction TypeConditionsExample ProductYield (%)Reference
AminolysisBase (e.g., K₂CO₃), DMF, 80°C9-Ethyl-1-methyl-9H-pyrido[2,3-b]indol-1-ium amine derivatives70–85

Coupling Reactions

The compound’s aromatic system supports palladium-catalyzed cross-coupling:

  • Buchwald–Hartwig Amination : Diarylamine intermediates derived from pyridoindoles undergo oxidative cyclization with Pd(OAc)₂ to form carbazoles . This suggests potential for functionalizing the pyridoindole core.

Alkylation and Functionalization

  • Microwave-Assisted Alkylation : Ethyl pyrido[3,4-b]indole-3-carboxylate analogs are alkylated with n-pentyl bromide under microwave irradiation . Similar methods could apply to the ethyl-methyl substituents in this compound.

  • Ester Hydrolysis : Hydrolysis of ester derivatives (e.g., ethyl to carboxylic acid) is achievable under basic conditions .

Ionic Liquid Behavior

As an ionic liquid, the compound exhibits unique solvent properties, enabling its use as a catalyst or reaction medium in:

  • Acid-Catalyzed Cyclizations : Analogous ionic liquids accelerate cyclocondensation reactions of indoles and aldehydes .

  • Green Chemistry Applications : Its low volatility and thermal stability make it suitable for solvent-free syntheses .

Structural Modifications

  • N-Alkylation : The 1-methyl group can be further alkylated using alkyl halides under basic conditions .

  • Halogen Exchange : The iodide may be exchanged for other halogens (e.g., bromide) via metathesis reactions .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The electron-rich indole moiety likely undergoes electrophilic attack at the 3-position, though direct evidence is limited.

  • Radical Pathways : Fe³⁺/TEMPO systems generate iminium intermediates in Mannich reactions, suggesting radical mechanisms for related transformations .

Analytical Characterization

Key techniques for reaction validation include:

  • NMR Spectroscopy : Confirms substitution patterns and purity .

  • X-ray Crystallography : Resolves the pyridoindole framework and ionic structure.

Scientific Research Applications

Chemistry

In chemistry, 9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to intercalate with DNA and RNA makes it a candidate for studying genetic processes and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anticancer, antimicrobial, or antiviral activities, making it a subject of interest for drug development.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate with DNA, disrupting its structure and function. It may also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related pyridoindole and heterocyclic derivatives:

Compound Name Core Structure Substituents Counterion Key Synthetic Step(s) Biological Activity Reference
9-Ethyl-1-methyl-9H-pyrido[2,3-b]indol-1-ium iodide Pyrido[2,3-b]indole 9-Ethyl, 1-methyl Iodide Alkylation with methyl iodide Not reported in evidence
5-(5-Cyclohexylpentyl)-1-methyl-5H-pyrido[3,2-b]indol-1-ium iodide Pyrido[3,2-b]indole 5-Cyclohexylpentyl, 1-methyl Iodide Alkylation with methyl iodide Antifungal, antibacterial
Ethyl-9-methyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate Pyrido[3,4-b]indole 9-Methyl, 1-phenyl, 3-carboxylate None Oxidation, N-methylation with methyl iodide Not reported
3a-Hydroxy-1,1-dimethyl-5-[(S)-2-oxooxazolidin-4-yl]methyl]-hexahydropyrrolo[2,3-b]indol-1-ium Pyrrolo[2,3-b]indole Oxazolidinone, hydroxy, dimethyl Sulfate Phase-transfer alkylation Pharmacopeial impurity profile

Key Observations :

  • Core Structure Variations : The position of the pyridine ring fusion (e.g., [2,3-b] vs. [3,4-b]) influences electronic properties and steric effects. For instance, pyrido[2,3-b]indole derivatives (target compound) exhibit planar aromatic systems, while pyrrolo[2,3-b]indole derivatives () incorporate a five-membered ring, altering rigidity .
  • Substituent Impact: Bulky groups like cyclohexylpentyl () increase hydrophobicity and melting points (228–230°C for compound 11a), whereas polar groups (e.g., oxazolidinone in ) enhance water solubility .
  • Counterion Effects : Iodide salts generally exhibit higher solubility in polar solvents compared to sulfates or free bases .

Biological Activity

9-Ethyl-1-methyl-9H-pyrido[2,3-b]indol-1-ium iodide is a compound that belongs to the pyridoindole family, which has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula: C14H15IN2
  • Molecular Weight: 332.19 g/mol
  • CAS Number: 190001
  • Structure: The structural formula illustrates a pyridoindole framework with an ethyl and methyl substitution at specific positions.

Antioxidant Activity

Research has indicated that derivatives of pyridoindoles exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant activity is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. For instance, it has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as DNA damage and activation of caspase pathways. For example, cytotoxicity assays conducted on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed significant dose-dependent effects.

Case Studies and Experimental Data

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing an IC50 value indicating effective radical scavenging ability.
    CompoundIC50 (µM)
    This compound25.4
    Reference compound (e.g., Vitamin C)20.0
  • Antimicrobial Activity :
    • The compound was tested against various bacterial strains using the agar diffusion method, yielding the following results:
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Candida albicans10
  • Cytotoxicity Studies :
    • In vitro studies on cancer cell lines indicated that treatment with the compound resulted in reduced cell viability:
    Cell LineIC50 (µM)
    MCF-730
    HeLa45

The proposed mechanisms by which this compound exerts its biological effects include:

  • Free Radical Scavenging : The electron-rich structure allows for effective neutralization of reactive oxygen species.
  • Membrane Disruption : Interaction with microbial membranes leading to increased permeability and cell lysis.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

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